molecular formula C16H21N3O2S B6566536 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(propan-2-yl)acetamide CAS No. 921524-03-0

2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(propan-2-yl)acetamide

Cat. No.: B6566536
CAS No.: 921524-03-0
M. Wt: 319.4 g/mol
InChI Key: CMXCAELJADMUAR-UHFFFAOYSA-N
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Description

2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(propan-2-yl)acetamide is a chemical compound notable for its potential applications in various scientific fields. This compound is structurally unique due to the presence of a benzylsulfanyl group, hydroxymethyl substitution, and an imidazole ring, making it a molecule of interest in medicinal chemistry, biology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis of 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(propan-2-yl)acetamide often begins with commercially available precursors, including benzyl mercaptan, imidazole derivatives, and isopropylamine.

  • Reaction Steps:

    • Step 1: Synthesis begins with the alkylation of imidazole with benzyl mercaptan in the presence of a suitable base such as potassium carbonate to form 2-(benzylsulfanyl)-1H-imidazole.

    • Step 2: This intermediate undergoes hydroxymethylation using formaldehyde under acidic or basic conditions to produce 2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazole.

    • Step 3: The final step involves the acylation of 2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazole with isopropylacetamide using agents like acetic anhydride or acid chlorides under controlled temperature and pH conditions to obtain the target compound.

Industrial Production Methods

For large-scale production, methodologies such as continuous flow synthesis can be employed. This method ensures high yield and purity of the compound with minimal by-products, which is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation at the benzylsulfanyl group to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide.

  • Reduction: Reductive cleavage of the sulfanyl group can be achieved using reagents like lithium aluminum hydride.

  • Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to release the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions Used

  • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, aryl halides.

  • Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

  • Sulfoxides and Sulfones: from oxidation.

  • Thioethers and Thiols: from reduction.

  • Substituted Imidazoles: from nucleophilic substitution.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, allowing for the creation of complex molecules with potential pharmacological properties.

Biology

In biological research, the compound serves as a probe for studying enzyme activity due to its unique structural features.

Medicine

Its potential as a pharmaceutical agent is being explored, particularly for its antifungal, antibacterial, and anticancer activities.

Industry

In the industrial sector, the compound's derivatives are used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The benzylsulfanyl group can mimic biological thiols, potentially inhibiting enzyme activity through competitive inhibition or irreversible binding. The imidazole ring can interact with metal ions, which are crucial cofactors in many enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-mercaptoimidazole

  • Benzylsulfanyl imidazoles

  • Hydroxymethyl imidazoles

Highlighting Uniqueness

Compared to these similar compounds, 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(propan-2-yl)acetamide stands out due to its combined benzylsulfanyl and hydroxymethyl functionalities. This dual modification endows the compound with enhanced reactivity and potential for diverse applications, making it a valuable chemical entity for further research and development.

Properties

IUPAC Name

2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12(2)18-15(21)9-19-14(10-20)8-17-16(19)22-11-13-6-4-3-5-7-13/h3-8,12,20H,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXCAELJADMUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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